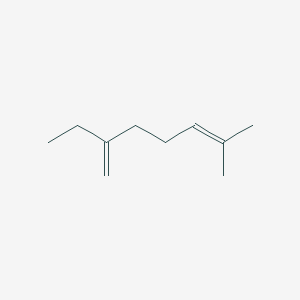

2-Methyl 6-methylene 2-octene

描述

Contextualization within Acyclic Monoterpene Chemistry

Acyclic monoterpenes are a class of naturally occurring organic compounds characterized by a ten-carbon skeleton, biosynthetically derived from two isoprene units. These compounds are renowned for their diverse biological activities and as key components of essential oils. ias.ac.in 2-Methyl-6-methylene-2-octene fits squarely within this category, possessing the characteristic C10 backbone. nist.gov The study of such acyclic monoterpenes is crucial for understanding fundamental biochemical pathways, including their microbial degradation and transformation, which are essential steps in the natural carbon cycle. ias.ac.in Research into the metabolism of similar acyclic monoterpenes often reveals complex enzymatic processes, such as stepwise oxidation and carboxylation, providing insights into how organisms process these compounds. ias.ac.in

Comparative Analysis with Structurally Related Monoterpenoids

The chemical architecture of 2-Methyl-6-methylene-2-octene invites comparison with several well-known acyclic monoterpenoids, including myrcene, ipsenol, ipsdienol, and myrcenol. This comparative analysis is instrumental in understanding structure-activity relationships and the subtle nuances that dictate a molecule's chemical behavior.

Myrcene: A common monoterpene found in many plants, myrcene is a structural isomer of 2-Methyl-6-methylene-2-octene. Both share the same molecular formula (C10H16), but differ in the arrangement of their double bonds. Myrcene is a key precursor in the synthesis of various fragrance and flavor compounds. researchgate.net It serves as a starting material for the production of ipsenol and ipsdienol, highlighting the interconnectedness of these acyclic monoterpenes. researchgate.net

Ipsenol and Ipsdienol: These two compounds are aggregation pheromones of bark beetles in the Ips genus. researchgate.netslu.se Ipsenol (2-methyl-6-methylene-7-octen-4-ol) and ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) are alcohols, distinguishing them from the hydrocarbon structure of 2-Methyl-6-methylene-2-octene. researchgate.netslu.se The presence of a hydroxyl group significantly alters their polarity and reactivity. The synthesis of these pheromones has been a subject of extensive research, often involving myrcene as a precursor. researchgate.net

Myrcenol: With the chemical formula C10H18O, myrcenol is the alcohol derivative of myrcene. nist.gov It is also known as 2-methyl-6-methylene-7-octen-2-ol. nist.gov Like ipsenol and ipsdienol, the presence of a hydroxyl group in myrcenol makes it more reactive and imparts different physical and chemical properties compared to 2-Methyl-6-methylene-2-octene.

The structural similarities and differences among these compounds are summarized in the table below.

| Compound | Molecular Formula | Key Functional Groups |

| 2-Methyl-6-methylene-2-octene | C10H18 | Alkene |

| Myrcene | C10H16 | Alkene (conjugated diene) |

| Ipsenol | C10H18O | Alkene, Alcohol |

| Ipsdienol | C10H18O | Alkene, Alcohol |

| Myrcenol | C10H18O | Alkene, Alcohol |

This table provides a comparative overview of the molecular formulas and key functional groups of 2-Methyl-6-methylene-2-octene and its structurally related monoterpenoids.

Academic Significance as a Model System for Olefinic Reactivity

The presence of multiple double bonds in 2-Methyl-6-methylene-2-octene makes it an excellent model system for studying the reactivity of olefins (alkenes). The differential reactivity of the trisubstituted double bond versus the terminal methylene group offers a platform to investigate the selectivity of various chemical reactions. For instance, reactions such as hydrogenation, oxidation, and addition can be explored to understand how steric and electronic factors influence the outcome.

Research on the hydrogenation of structurally similar compounds, such as 2-methyl-2-pentenal, on different metal catalysts reveals that the reaction pathway and product distribution are highly dependent on the catalyst and reaction conditions. researchgate.net Such studies provide a framework for predicting and controlling the reactivity of the olefinic centers in 2-Methyl-6-methylene-2-octene.

Overview of Research Trajectories and Knowledge Gaps

Current research involving 2-Methyl-6-methylene-2-octene and related acyclic monoterpenes is multifaceted. One significant area of investigation is their role in chemical ecology, particularly as semiochemicals in insect communication. researchgate.netslu.se The synthesis of these compounds, often with a focus on stereoselectivity, remains a key objective for organic chemists. researchgate.net

Despite the progress, there are notable knowledge gaps. While the basic chemical and physical properties of 2-Methyl-6-methylene-2-octene are documented, detailed mechanistic studies of its reactions are less common. nih.govnist.gov Furthermore, its natural occurrence and biosynthetic pathways are not as well-established as those of more abundant monoterpenes like myrcene. Future research could focus on elucidating these aspects, as well as exploring its potential applications in materials science or as a building block in the synthesis of more complex molecules. The microbial transformation of 2-Methyl-6-methylene-2-octene also presents a promising avenue for discovering novel biocatalytic reactions and producing valuable derivatives. ias.ac.in

属性

CAS 编号 |

10054-09-8 |

|---|---|

分子式 |

C10H18 |

分子量 |

138.25 g/mol |

IUPAC 名称 |

2-methyl-6-methylideneoct-2-ene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7H,4-6,8H2,1-3H3 |

InChI 键 |

URHLAZIFTACBJA-UHFFFAOYSA-N |

SMILES |

CCC(=C)CCC=C(C)C |

规范 SMILES |

CCC(=C)CCC=C(C)C |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for validating the molecular structure of 2-Methyl-6-methylene-2-octene?

- Answer : The compound's structure is confirmed using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). The IR spectrum (recorded via prism/grating spectrometers) identifies characteristic alkene and methylene stretching vibrations (C=C at ~1650 cm⁻¹, C-H bending in methylene groups at ~890 cm⁻¹) . NMR analysis (¹H and ¹³C) resolves proton environments: the terminal methylene group (δ 4.6–5.0 ppm) and branched methyl groups (δ 1.2–1.6 ppm). Cross-validation with NIST reference data ensures accuracy .

Q. How is 2-Methyl-6-methylene-2-octene synthesized, and what intermediates are critical in its synthetic pathway?

- Answer : A common route involves Wittig olefination or metathesis reactions. For example, reacting a carbonyl precursor (e.g., 2-ethyl-6-methylheptadienal) with a ylide reagent produces the methylene group. Key intermediates include α,β-unsaturated aldehydes and organometallic complexes. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products like epoxides or polymerization .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., excess molar volumes) for 2-Methyl-6-methylene-2-octene mixtures be resolved?

- Answer : Discrepancies in excess molar volumes () arise from molecular interactions (e.g., steric effects, dipole alignment). Redlich-Kister and Nagata-Tamura equations model binary/ternary systems to quantify deviations. For instance, positive values in mixtures with alkanes (e.g., n-heptane) suggest weak dispersion forces, while negative values with polar solvents (e.g., 2-pentanone) indicate stronger dipole interactions. Statistical validation (e.g., ANOVA) and replication under standardized conditions (298.15 K, 1 atm) improve reliability .

Q. What experimental designs are optimal for studying the acid dissociation constants () of derivatives of 2-Methyl-6-methylene-2-octene?

- Answer : Potentiometric titration in aqueous media at 25°C is standard. To prevent epimerization (common in strained alkenes), samples are re-isolated post-measurement and validated via gas-liquid chromatography (GLC). For example, methyl esters of the acid derivatives are analyzed for retention time consistency. Thermodynamic values are calculated using the Henderson-Hasselbalch equation, with corrections for ionic strength .

Q. How does isomerism (structural or geometric) influence the reactivity and stability of 2-Methyl-6-methylene-2-octene?

- Answer : The compound’s stability is affected by conjugation and hyperconjugation. The 2,6-diene system allows π-orbital overlap, lowering energy. Steric hindrance between methyl and methylene groups destabilizes cis isomers, favoring trans configurations. Computational studies (DFT) predict activation energies for isomerization, while kinetic experiments (e.g., Arrhenius plots) validate these models. Isomer ratios are quantified via GC-MS or HPLC .

Methodological Guidelines

- Data Validation : Cross-reference IR/NMR spectra with NIST databases to confirm purity . Use triplicate measurements for or to assess reproducibility .

- Synthetic Best Practices : Employ inert atmospheres (N₂/Ar) during organometallic reactions to prevent oxidation .

- Contradiction Analysis : Apply multivariable regression to isolate factors (e.g., solvent polarity, temperature) causing data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。